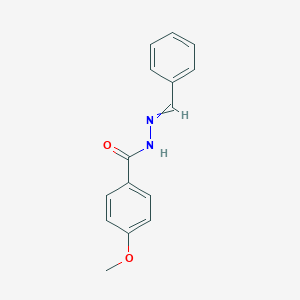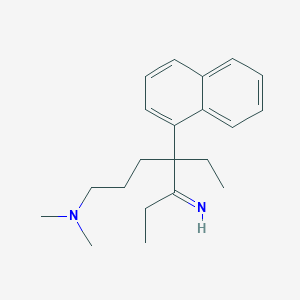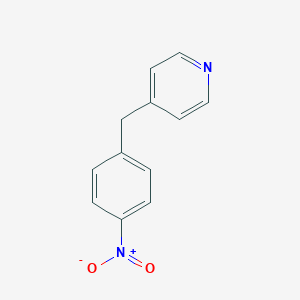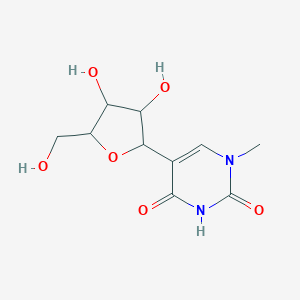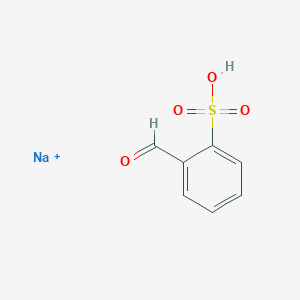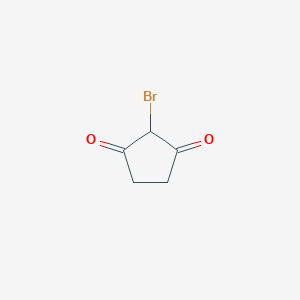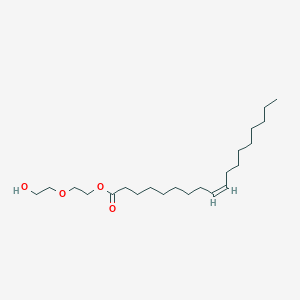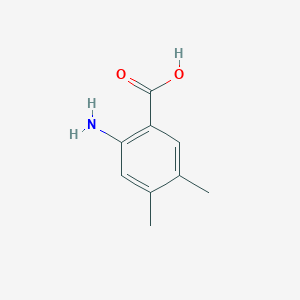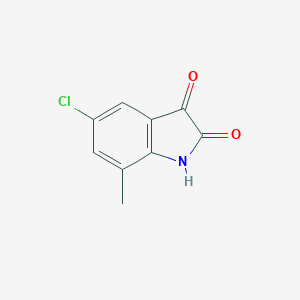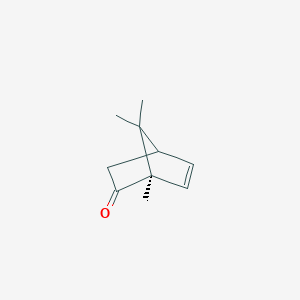
2-Dehydrocamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is a colorless crystalline solid that has a camphor-like odor. 2-Dehydrocamphor is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule.
Mechanism Of Action
The mechanism of action of 2-Dehydrocamphor is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by blocking the action of certain enzymes that are involved in the production of pain and fever.
Biochemical And Physiological Effects
2-Dehydrocamphor has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Dehydrocamphor in lab experiments include its unique chemical properties, its ability to inhibit the production of prostaglandins, and its anti-inflammatory, analgesic, and antipyretic effects. However, there are also limitations to using 2-Dehydrocamphor in lab experiments, including its potential toxicity and the need for specialized equipment to handle it safely.
Future Directions
There are many future directions for research on 2-Dehydrocamphor. One area of research is the development of new synthetic methods for producing 2-Dehydrocamphor. Another area of research is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of 2-Dehydrocamphor and its potential use in the treatment of inflammatory and pain-related conditions.
In conclusion, 2-Dehydrocamphor is a bicyclic monoterpene ketone that is widely used in scientific research due to its unique chemical properties. It is synthesized from camphor through a chemical reaction that involves the removal of two hydrogen atoms from the camphor molecule. 2-Dehydrocamphor has a number of scientific research applications, including its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the production of prostaglandins. There are advantages and limitations to using 2-Dehydrocamphor in lab experiments, and there are many future directions for research on this compound.
Synthesis Methods
The synthesis of 2-Dehydrocamphor involves the removal of two hydrogen atoms from the camphor molecule. This reaction can be achieved through a variety of methods, including oxidation, dehydrogenation, and pyrolysis. The most common method for synthesizing 2-Dehydrocamphor is through the oxidation of camphor with chromic acid.
Scientific Research Applications
2-Dehydrocamphor is widely used in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also used as a chiral auxiliary in asymmetric synthesis and as a starting material in the synthesis of other organic compounds.
properties
CAS RN |
15099-93-1 |
|---|---|
Product Name |
2-Dehydrocamphor |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1,7,7-trimethylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C10H14O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h4-5,7H,6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
BQJYIYRCGDNPLN-MHPPCMCBSA-N |
Isomeric SMILES |
C[C@@]12C=CC(C1(C)C)CC2=O |
SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
Canonical SMILES |
CC1(C2CC(=O)C1(C=C2)C)C |
synonyms |
2-dehydrocamphor |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



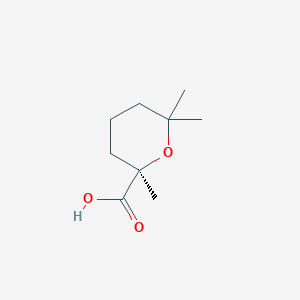
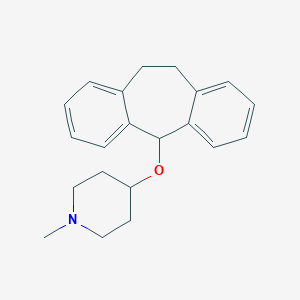
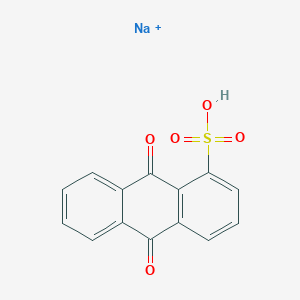
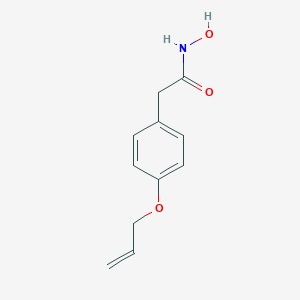
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
